JQAD1

Targeted Protein Degradation PROTAC EP300

EP300 inhibitors like A485 block catalysis but leave scaffolding intact, failing to distinguish EP300 from CBP. JQAD1 (CAS 2417097-18-6) addresses this through selective, CRBN-dependent EP300 degradation. • DC50 ≤31.6 nM - 40× more potent than dCE-1 (1.3 µM) • Spares CBP, enabling EP300-specific loss-of-function studies • Active (R,S)-diastereomer defined; incorrect stereoisomer compromises activity • In vivo validated: suppresses tumor growth in neuroblastoma xenografts. Confirm CRBN expression for optimal deployment.

Molecular Formula C48H52F4N6O9
Molecular Weight 933.0 g/mol
Cat. No. B10854791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJQAD1
Molecular FormulaC48H52F4N6O9
Molecular Weight933.0 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)CCCCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC2=O
InChIInChI=1S/C48H52F4N6O9/c1-29(48(50,51)52)56(27-30-12-14-32(49)15-13-30)41(61)28-57-45(65)47(67-46(57)66)23-22-31-25-34(17-19-37(31)47)54-39(59)11-9-7-5-3-2-4-6-8-10-24-53-33-16-18-35-36(26-33)44(64)58(43(35)63)38-20-21-40(60)55-42(38)62/h12-19,25-26,29,38,53H,2-11,20-24,27-28H2,1H3,(H,54,59)(H,55,60,62)/t29-,38?,47+/m0/s1
InChIKeyTWCIGBYYSZQAAA-GWWVHQGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JQAD1 (2417097-18-6) Procurement Guide: A Potent and Selective EP300 PROTAC Degrader for Targeted Protein Degradation Research


The compound 12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide, commonly designated JQAD1 (CAS 2417097-18-6), is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively targets the histone acetyltransferase EP300 for cereblon (CRBN)-dependent degradation [1]. JQAD1 comprises the EP300/CBP inhibitor A485 conjugated via a linker to a CRBN E3 ligase ligand , and demonstrates preferential degradation of EP300 over the highly homologous paralog CBP, with a reported degradation concentration (DC50) of ≤31.6 nM in neuroblastoma cells .

Why JQAD1 (2417097-18-6) Cannot Be Substituted with Generic EP300 Inhibitors or Other PROTAC Degraders


JQAD1's mechanism of action as a CRBN-dependent degrader fundamentally distinguishes it from catalytic inhibitors like A485 and even from other EP300-targeting PROTACs. Substitution with an inhibitor (e.g., A485) fails to recapitulate JQAD1's ability to eliminate EP300 protein expression, as inhibition alone does not remove the scaffolding functions of EP300 [1]. Furthermore, JQAD1 exhibits marked stereochemical specificity: the (R,S)-diastereomer is significantly more active than the (S,S)-diastereomer, and use of the incorrect stereoisomer or a racemic mixture would severely compromise experimental outcomes [2]. Compared to alternative EP300/CBP degraders such as dCE-1 (DC50 = 1.3 µM) or Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (DC50 = 1.2 µM), JQAD1 demonstrates approximately 40-fold greater potency, making it the preferred choice for applications requiring robust and rapid EP300 depletion .

JQAD1 (2417097-18-6) Comparative Performance Data: Quantitative Evidence for Scientific Selection


Degradation Potency (DC50) Comparison: JQAD1 vs. Alternative EP300/CBP PROTACs

JQAD1 exhibits a DC50 of ≤31.6 nM for EP300 degradation in neuroblastoma cells . In contrast, the EP300/CBP degrader dCE-1 has a reported DC50 of 1.3 µM in LP1 cells, and Pomalidomide-NH-PEG6-amide-C2-CPI-1612 has a DC50 of 1.2 µM in LP1 cells . This represents an approximate 40-fold improvement in degradation potency for JQAD1, enabling more complete target engagement at lower concentrations and reducing the likelihood of off-target effects associated with higher compound exposures .

Targeted Protein Degradation PROTAC EP300 DC50 Potency

Selectivity for EP300 over CBP: Quantitative SILAC Proteomics Analysis

JQAD1 selectively degrades EP300 while sparing the closely related paralog CBP. In SILAC-based quantitative proteomics of Kelly neuroblastoma cells treated with 500 nM JQAD1 for 24 hours, EP300 protein levels were significantly reduced (P = 3.3 × 10⁻⁵), whereas CBP protein levels remained unchanged and indistinguishable from DMSO controls [1]. In contrast, the parental inhibitor A485 binds to both EP300 and CBP with nearly equivalent affinity (EP300 IC₅₀ = 9.8 nM; CBP IC₅₀ = 2.6 nM) and does not discriminate between the two paralogs [2].

Selectivity EP300 CBP SILAC PROTAC

Stereochemical Specificity: (R,S)-JQAD1 vs. (S,S)-JQAD1 Diastereomer Activity

The biological activity of JQAD1 is critically dependent on stereochemistry. In a 6-day growth inhibition assay using Kelly neuroblastoma cells, treatment with 1 µM (R,S)-JQAD1 resulted in near-complete suppression of cell proliferation, whereas the (S,S)-JQAD1 diastereomer showed limited to no growth inhibitory effect compared to DMSO control [1]. Western blot analysis further confirmed that (R,S)-JQAD1 suppressed both EP300 protein expression and H3K27ac levels, while (S,S)-JQAD1 had minimal effects [2].

Stereochemistry Diastereomer PROTAC Activity Comparison

CRBN-Dependent Mechanism: Differential Activity in CRBN-Wildtype vs. CRBN-Knockout Cells

JQAD1's activity is strictly dependent on CRBN expression, distinguishing it from catalytic EP300 inhibitors like A485. In Kelly cells with CRISPR-Cas9-mediated CRBN knockout (CRBN-KO), JQAD1 failed to suppress growth, whereas control-edited (CRBN-WT) cells were potently killed by JQAD1 [1]. In contrast, the inhibitor A485 equivalently inhibited the growth of both CRBN-KO and CRBN-WT cells, confirming that A485 acts independently of CRBN [2]. Western blotting confirmed that JQAD1-mediated EP300 degradation and H3K27ac suppression were completely abrogated in CRBN-KO cells [3].

CRBN Dependence Mechanism of Action PROTAC Genetic Validation

Recommended Application Scenarios for JQAD1 (2417097-18-6) Based on Quantitative Differentiation Evidence


Selective EP300 Degradation in Cells with High CRBN Expression (e.g., Neuroblastoma, Multiple Myeloma)

JQAD1 is optimally deployed in cancer cell lines that express high levels of cereblon (CRBN), such as MYCN-amplified neuroblastoma (Kelly, NGP, SIMA) and multiple myeloma cells, where its DC50 of ≤31.6 nM ensures robust EP300 depletion [1]. In these contexts, the compound's 40-fold greater potency over alternative PROTACs like dCE-1 minimizes the required working concentration and reduces off-target liabilities .

Functional Dissection of EP300-Specific Biology Independent of CBP

JQAD1 is the reagent of choice for experiments designed to isolate EP300-specific functions from those of CBP. SILAC proteomics confirms that JQAD1 selectively degrades EP300 without affecting CBP protein levels, a critical advantage over pan-inhibitors like A485 that non-selectively inhibit both paralogs [1]. This selectivity enables clean loss-of-function studies for EP300-dependent transcriptional programs.

In Vivo Xenograft Studies of EP300-Dependent Tumor Growth

JQAD1 has demonstrated in vivo efficacy in suppressing tumor growth in NSG mice xenografted with Kelly neuroblastoma cells [1]. Researchers planning preclinical efficacy studies should select JQAD1 based on this validated in vivo activity, which is supported by its CRBN-dependent mechanism and selective EP300 degradation profile .

Mechanistic Studies of CRBN-Dependent PROTAC Function

The strict CRBN dependence of JQAD1—demonstrated by complete loss of activity in CRBN-knockout cells—makes it an ideal tool for investigating CRBN-mediated degradation pathways, ternary complex formation, and the 'hook effect' in PROTAC pharmacology [1]. Unlike catalytic inhibitors, JQAD1 provides a genetically tractable system to study E3 ligase engagement.

Technical Documentation Hub

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